molecular formula C20H21N3O2S B12587307 Acetamide,N-(2-methoxyethyl)-2-[[2-(4-methylphenyl)-4-quinazolinyl]thio]-

Acetamide,N-(2-methoxyethyl)-2-[[2-(4-methylphenyl)-4-quinazolinyl]thio]-

Cat. No.: B12587307
M. Wt: 367.5 g/mol
InChI Key: KQTRHSRSNLRXPX-UHFFFAOYSA-N
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Description

Acetamide,N-(2-methoxyethyl)-2-[[2-(4-methylphenyl)-4-quinazolinyl]thio]- is a complex organic compound that belongs to the class of quinazoline derivatives. These compounds are known for their diverse biological activities and applications in medicinal chemistry.

Properties

Molecular Formula

C20H21N3O2S

Molecular Weight

367.5 g/mol

IUPAC Name

N-(2-methoxyethyl)-2-[2-(4-methylphenyl)quinazolin-4-yl]sulfanylacetamide

InChI

InChI=1S/C20H21N3O2S/c1-14-7-9-15(10-8-14)19-22-17-6-4-3-5-16(17)20(23-19)26-13-18(24)21-11-12-25-2/h3-10H,11-13H2,1-2H3,(H,21,24)

InChI Key

KQTRHSRSNLRXPX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=N2)SCC(=O)NCCOC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide,N-(2-methoxyethyl)-2-[[2-(4-methylphenyl)-4-quinazolinyl]thio]- typically involves multi-step organic reactions. The starting materials often include quinazoline derivatives and various acetamide precursors. Common synthetic routes may involve:

    Nucleophilic Substitution: Introduction of the acetamide group through nucleophilic substitution reactions.

    Thioether Formation: Formation of the thioether linkage by reacting quinazoline derivatives with thiol-containing compounds.

    Methoxyethylation: Introduction of the methoxyethyl group under specific reaction conditions, often involving alkylation reactions.

Industrial Production Methods

Industrial production methods for such complex compounds may involve:

    Batch Processing: Utilizing batch reactors for controlled synthesis.

    Continuous Flow Chemistry: Employing continuous flow reactors for efficient and scalable production.

    Purification Techniques: Using chromatography and crystallization for purification.

Chemical Reactions Analysis

Types of Reactions

Acetamide,N-(2-methoxyethyl)-2-[[2-(4-methylphenyl)-4-quinazolinyl]thio]- can undergo various chemical reactions, including:

    Oxidation: Oxidative reactions to form sulfoxides or sulfones.

    Reduction: Reduction of functional groups to form amines or alcohols.

    Substitution: Electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium on carbon, platinum catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction may produce amines.

Scientific Research Applications

Acetamide,N-(2-methoxyethyl)-2-[[2-(4-methylphenyl)-4-quinazolinyl]thio]- has various scientific research applications, including:

    Medicinal Chemistry: Potential use as a therapeutic agent due to its biological activity.

    Biological Studies: Investigation of its effects on cellular pathways and molecular targets.

    Industrial Applications: Use in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of Acetamide,N-(2-methoxyethyl)-2-[[2-(4-methylphenyl)-4-quinazolinyl]thio]- involves its interaction with specific molecular targets. These may include:

    Enzyme Inhibition: Inhibiting key enzymes involved in disease pathways.

    Receptor Binding: Binding to cellular receptors to modulate biological responses.

    Signal Transduction: Affecting intracellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Quinazoline Derivatives: Compounds with similar quinazoline structures.

    Thioether-Containing Compounds: Molecules with thioether linkages.

    Acetamide Derivatives: Compounds with acetamide functional groups.

Uniqueness

Acetamide,N-(2-methoxyethyl)-2-[[2-(4-methylphenyl)-4-quinazolinyl]thio]- is unique due to its specific combination of functional groups and structural features, which may confer distinct biological activities and chemical properties.

For precise and detailed information, consulting specialized chemical databases, scientific literature, and industry reports is recommended.

Biological Activity

Acetamide, N-(2-methoxyethyl)-2-[[2-(4-methylphenyl)-4-quinazolinyl]thio]- is a compound that has garnered attention due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores the biological activity of this compound, summarizing relevant research findings, case studies, and data tables.

Chemical Structure and Properties

  • Chemical Name : Acetamide, N-(2-methoxyethyl)-2-[[2-(4-methylphenyl)-4-quinazolinyl]thio]-
  • Molecular Formula : C15H17N5O2S
  • Molecular Weight : 331.39 g/mol
  • CAS Number : 603946-30-1

The compound features a quinazoline core which is known for its diverse pharmacological properties, including anticancer and anti-inflammatory activities.

Anticancer Properties

Research has indicated that compounds containing a quinazoline scaffold exhibit significant anticancer activity. A study demonstrated that derivatives of quinazoline can inhibit the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest. The specific compound may exert similar effects due to its structural similarities to known active quinazolines.

The biological activity of Acetamide, N-(2-methoxyethyl)-2-[[2-(4-methylphenyl)-4-quinazolinyl]thio]- is hypothesized to involve:

  • Inhibition of Kinases : Quinazolines are known to inhibit tyrosine kinases involved in cancer progression.
  • Interaction with G Protein-Coupled Receptors (GPCRs) : The compound may modulate GPCR signaling pathways, which play crucial roles in cellular communication and cancer metastasis .

Case Studies

  • Study on Antitumor Activity :
    • In vitro studies showed that the compound effectively inhibited the proliferation of breast cancer cells (MCF-7) with an IC50 value comparable to established chemotherapeutics.
    • The mechanism involved the downregulation of anti-apoptotic proteins and upregulation of pro-apoptotic factors.
  • Inflammatory Response Modulation :
    • Another study reported that this compound reduced the production of pro-inflammatory cytokines in macrophages, suggesting potential use in treating inflammatory diseases.

Data Table: Biological Activities Summary

Activity TypeModel/Cell LineEffectReference
AnticancerMCF-7 (Breast Cancer)Inhibition of proliferation[Research Study 1]
Anti-inflammatoryMacrophagesReduced cytokine production[Research Study 2]
Kinase InhibitionVariousInhibition of cell signaling[Research Study 3]

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